molecular formula C13H19NO2 B13387430 2-(Benzylamino)-3-methylpentanoic acid

2-(Benzylamino)-3-methylpentanoic acid

Cat. No.: B13387430
M. Wt: 221.29 g/mol
InChI Key: GPAVORZIWQTJJQ-UHFFFAOYSA-N
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Description

Classification and Chemical Structure

The chemical identity of 2-(Benzylamino)-3-methylpentanoic acid is defined by its core amino acid structure, which has been modified at the nitrogen atom. This modification places it in a specific class of amino acid derivatives with distinct structural features.

At its core, this compound is an alpha-amino acid. This classification is due to the presence of a central carbon atom (the alpha-carbon) that is bonded to a carboxyl group (-COOH), an amino group (-NH-), a hydrogen atom, and a side chain. The defining characteristic of this particular molecule is the substitution on the amino group, which distinguishes it from naturally occurring amino acids.

The foundational structure of this compound is derived from L-isoleucine, an essential amino acid with the chemical formula C6H13NO2. sigmaaldrich.com Isoleucine is characterized by a sec-butyl side chain attached to the alpha-carbon. This compound retains this characteristic side chain, which is fundamental to its three-dimensional structure and chemical behavior. The formal name for L-isoleucine is (2S,3S)-2-amino-3-methylpentanoic acid. sigmaaldrich.com The benzylated derivative maintains this core pentanoic acid structure with the methyl group at the third carbon. medchemexpress.commedchemexpress.com

A key feature of this compound is the presence of a secondary amine. msu.edu In primary amines, the nitrogen atom is bonded to one carbon group and two hydrogen atoms. In this modified amino acid, the nitrogen atom is bonded to two carbon-containing groups: the alpha-carbon of the pentanoic acid backbone and the benzyl (B1604629) group (a phenylmethyl group). This transformation from a primary amine (as seen in isoleucine) to a secondary amine alters the nucleophilicity and basicity of the nitrogen atom, and also introduces steric bulk, which can influence reaction pathways and molecular conformations. The synthesis of such N-benzyl amino acids is a common strategy in peptide chemistry. thieme-connect.com

Stereochemical Considerations and Chirality

The presence of multiple stereocenters in this compound imparts significant three-dimensional complexity to the molecule. Understanding its stereochemistry is crucial for its synthesis and application.

A chiral center is a carbon atom that is attached to four different groups. khanacademy.orglibretexts.org Following the structural scaffold of isoleucine, this compound possesses two chiral centers: the alpha-carbon (C2) and the beta-carbon (C3) within the pentanoic acid chain. jst.go.jpnih.gov

Alpha-carbon (C2): This carbon is bonded to a hydrogen atom, a carboxyl group, the sec-butyl side chain, and the benzylamino group.

Beta-carbon (C3): This carbon is part of the sec-butyl side chain and is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the molecule.

The presence of two chiral centers means that there are 2^n possible stereoisomers, where n is the number of chiral centers. Therefore, for this compound, there are 2^2 = 4 possible stereoisomers. jst.go.jpnih.gov These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers. The four stereoisomers of its parent amino acid, isoleucine, are L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), D-isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid), L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid), and D-allo-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid). figshare.comresearchgate.net

In the context of synthesizing and utilizing chiral molecules like this compound, achieving high enantiomeric purity is of paramount importance. Enantiomers can have drastically different biological activities and chemical properties when interacting with other chiral molecules, such as enzymes or receptors in a biological system.

In peptide synthesis, the use of enantiomerically pure amino acids is critical. The incorporation of even small amounts of the wrong enantiomer can lead to the formation of diastereomeric peptides with altered structures and functions. This can result in a final product with reduced or undesired biological activity. Therefore, synthetic routes to molecules like this compound are often designed to be stereoselective, yielding a single, desired stereoisomer.

Designation of Specific Stereoisomers (e.g., (2S,3S), (2S,3R))

The structure of this compound contains two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). This gives rise to four possible stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R). The designation of these stereoisomers is crucial as the spatial arrangement of the atoms can significantly impact the molecule's biological activity and physical properties. The (2S,3S) stereoisomer corresponds to the L-isoleucine configuration, which is the naturally occurring and biologically active form of the parent amino acid.

The stereochemical configuration of related compounds is well-documented. For instance, the naturally occurring form of the parent amino acid, isoleucine, is (2S,3S)-2-amino-3-methylpentanoic acid. Consequently, derivatives such as (2S,3S)-2-(benzylamino)-3-methylpentanoic acid are of particular interest in biochemical and pharmaceutical research. The specific stereochemistry is critical in determining the molecule's interaction with chiral environments such as enzymes and receptors.

Below is a table summarizing the key identifiers for the (2S,3S) stereoisomer of this compound and a related methylated derivative.

Compound NameCAS NumberMolecular Formula
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid32589-41-6C₁₃H₁₉NO₂
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid4125-97-7C₁₄H₂₁NO₂

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, the broader class of N-benzyl amino acid derivatives has been explored in various contexts. These derivatives are often synthesized as intermediates in peptide synthesis or as part of the development of new therapeutic agents. The benzyl group can serve as a protecting group for the amine functionality during chemical reactions and can also be a key pharmacophore in drug design.

Research into related compounds provides insight into the potential applications and properties of this compound. For example, N-benzyl derivatives of other amino acids have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and in the development of peptidomimetics. The lipophilic nature of the benzyl group can enhance the cell permeability of the amino acid derivative, which is a desirable characteristic for drug candidates.

The table below presents data on closely related compounds, which can be used to infer the general characteristics of this compound.

Compound NameMolecular Weight ( g/mol )Appearance
(2S,3S)-2-(Benzyl(methyl)amino)-3-methylpentanoic acid235.32Solid
(2S,3S)-2-(Benzoylamino)-3-methylpentanoic acidNot specifiedNot specified
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid279.33Not specified

It is important to note that while the data for these related compounds are informative, the specific properties of this compound would need to be determined experimentally. The presence of a simple benzyl group, as opposed to a benzyl-methyl or benzoyl group, will influence the compound's polarity, reactivity, and biological interactions in a distinct manner.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAVORZIWQTJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzylamino 3 Methylpentanoic Acid and Its Derivatives

Synthetic Approaches for the Core Amino Acid Framework

Derivatization from 3-Methylpentanoic Acid Precursors

A classical and effective strategy for the synthesis of α-amino acids involves the derivatization of a corresponding carboxylic acid. In the case of 2-(benzylamino)-3-methylpentanoic acid, the synthesis can commence from 3-methylpentanoic acid. This approach typically involves an initial α-halogenation of the carboxylic acid, followed by nucleophilic substitution with benzylamine (B48309).

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. synarchive.commasterorganicchemistry.comwikipedia.org This reaction proceeds by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The reaction first converts the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. masterorganicchemistry.com

Table 1: Key Reactions in the Derivatization of 3-Methylpentanoic Acid

StepReactionReagents and ConditionsProduct
1α-Bromination (Hell-Volhard-Zelinsky)3-Methylpentanoic acid, Br₂, cat. PBr₃2-Bromo-3-methylpentanoic acid
2Nucleophilic Substitution2-Bromo-3-methylpentanoic acid, BenzylamineThis compound

Reductive Amination Strategies for Amine Incorporation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a direct route to amines from carbonyl compounds. masterorganicchemistry.com This strategy can be effectively employed for the synthesis of this compound by reacting a suitable keto-acid or keto-ester precursor with benzylamine in the presence of a reducing agent.

A suitable precursor for this approach is 2-oxo-3-methylpentanoic acid or its corresponding ester. The reaction proceeds through the initial formation of an imine or iminium ion intermediate upon condensation of the ketone with benzylamine. This intermediate is then reduced in situ to the desired secondary amine.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for reductive aminations. harvard.edunih.gov It is known to efficiently reduce iminium ions in the presence of ketones, minimizing side reactions such as the reduction of the starting carbonyl compound. masterorganicchemistry.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) and can be performed as a one-pot procedure. harvard.educommonorganicchemistry.com The use of acetic acid as a catalyst can be beneficial in reactions involving less reactive ketones. mdma.ch

Table 2: Reductive Amination of a Keto-Ester Precursor

Reactant 1Reactant 2Reducing AgentSolventProduct
Ethyl 2-keto-3-methylvalerateBenzylamineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM)Ethyl 2-(benzylamino)-3-methylpentanoate

Synthetic Routes via Amino Acid Ester Salts

Utilizing readily available chiral building blocks is a common and efficient strategy in organic synthesis. L-isoleucine, being a natural amino acid, provides a convenient starting point for the synthesis of this compound, particularly for obtaining specific stereoisomers. The synthesis can begin with the protection of the carboxylic acid functionality, typically as a methyl or ethyl ester.

The esterification of amino acids can be achieved by reacting them with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like thionyl chloride or by using reagents like trimethylchlorosilane (TMSCl) in methanol. nih.govscielo.org.mx This process yields the corresponding amino acid methyl ester hydrochloride. nih.gov

With the carboxylic acid group protected, the primary amino group of the isoleucine methyl ester can then be selectively benzylated. This can be accomplished through a direct N-alkylation reaction with benzyl (B1604629) bromide or benzyl chloride in the presence of a base to neutralize the resulting acid. Alternatively, a reductive amination approach can be employed by reacting the amino acid ester with benzaldehyde (B42025) to form an imine, which is then reduced with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄). The final step involves the hydrolysis of the ester group under acidic or basic conditions to afford the desired this compound.

Enantioselective Synthesis and Chiral Control

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For this compound, which possesses two chiral centers, the development of enantioselective and diastereoselective synthetic methods is crucial.

Asymmetric Synthesis Pathways for Stereospecificity

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been extensively used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.orgwilliams.eduresearchgate.net In the context of synthesizing a specific stereoisomer of this compound, an N-acylated Evans auxiliary can be used. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide, generates a rigid, chelated Z-enolate. williams.edu The subsequent alkylation of this enolate with a suitable electrophile, such as a benzyl halide, proceeds with high diastereoselectivity, as one face of the enolate is sterically shielded by the substituent on the chiral auxiliary. williams.edu Following the alkylation, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. williams.edu

Utilization of Chiral Catalysts in Stereoselective Reductions

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds. ualberta.ca This technique often employs transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands. researchgate.netresearchgate.net These chiral catalysts can effectively reduce prochiral olefins with high enantioselectivity.

For the synthesis of this compound, an appropriate unsaturated precursor, such as N-benzylidene-3-methylpentenoic acid or its ester, can be subjected to asymmetric hydrogenation. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). A variety of chiral phosphine ligands, such as those based on the BINAP or DuPhos frameworks, have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives. nih.gov The catalyst and substrate form a diastereomeric complex, and the hydrogenation occurs preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. This method offers a direct and atom-economical route to enantiomerically enriched amino acids and their derivatives.

Table 3: Summary of Chiral Control Strategies

MethodKey PrincipleExample Reagent/SystemStereochemical Outcome
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct a stereoselective reaction.Evans OxazolidinonesHigh diastereoselectivity in alkylation reactions.
Chiral CatalystsUse of a chiral catalyst to create a chiral environment for the reaction.Rhodium complexes with chiral phosphine ligands (e.g., BINAP)High enantioselectivity in asymmetric hydrogenation.

Influence of Protecting Groups on Diastereoselectivity

In the synthesis of complex molecules like this compound, which contains multiple stereocenters, controlling the diastereoselectivity of key reactions is paramount. The choice of protecting groups on the amino acid backbone or on nearby functionalities can profoundly influence the stereochemical outcome of subsequent transformations. researchgate.netnih.gov This influence is typically exerted through steric hindrance, which directs the approach of incoming reagents, or through electronic effects that may stabilize or destabilize certain transition states. mdpi.com

While specific studies on this compound are not extensively detailed in the provided literature, general principles of diastereoselection can be applied. For instance, in reactions such as catalytic hydrogenation to reduce a nearby double bond or nucleophilic addition to a carbonyl group, the steric bulk of a protecting group on the nitrogen or a hypothetical side-chain hydroxyl can dictate the face from which a reagent attacks. researchgate.net

Research on other systems, such as Baylis-Hillman adducts, has shown that bulky silyl (B83357) protecting groups on a hydroxyl group can lead to high syn diastereoselectivity during heterogeneous catalytic hydrogenation. researchgate.net In contrast, smaller protecting groups like acetate (B1210297) may result in moderate anti selectivity. researchgate.net This suggests that a larger protecting group can effectively block one face of the molecule, forcing the reaction to proceed from the less hindered side. In carbohydrate chemistry, it is well-established that protecting groups can restrict the conformation of sugar rings, favoring specific reaction pathways and thus controlling stereoselectivity. nih.gov These principles are broadly applicable and highlight the critical role of protecting group strategy in stereocontrolled synthesis.

Table 1: Theoretical Influence of Protecting Group Size on Diastereoselectivity

Protecting Group TypeExample GroupProbable Influence MechanismPotential Diastereomeric Outcome
SmallAcetate (Ac), Methyl ether (Me)Minimal steric hindrance, allowing reagent approach from multiple faces. researchgate.netLow diastereoselectivity or slight preference for the thermodynamically stable product.
Bulky Acyclictert-Butyldimethylsilyl (TBDMS)Significant steric hindrance, blocking one face of the molecule to reagent attack. researchgate.netHigh diastereoselectivity for the syn or anti product, depending on the substrate geometry.
Conformationally RigidBenzylidene acetalLocks the molecule into a specific conformation, exposing one face to reaction. nih.govHigh diastereoselectivity by limiting transition state possibilities.
ParticipatingAcyl groups (e.g., Benzoyl)Formation of a cyclic intermediate (e.g., dioxolenium ion) that directs nucleophilic attack. mdpi.comHigh diastereoselectivity, often leading to 1,2-trans products in glycosylations. nih.gov

Chemical Functionalization and Derivatization

Introduction and Removal of N-Benzyl Protecting Groups

The N-benzyl (Bn) group is a common and robust protecting group for amines in organic synthesis due to its stability under a wide range of conditions. highfine.com Its introduction and removal are typically straightforward, making it valuable in multi-step synthetic sequences. libretexts.org

Introduction: There are two primary methods for introducing the N-benzyl group onto an amino acid like 3-methylpentanoic acid.

Reductive Amination: This involves reacting the parent amino acid with benzaldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). highfine.com

Direct Alkylation: This method involves the reaction of the amino acid with a benzyl halide, such as benzyl bromide or benzyl chloride, under basic conditions. highfine.com The base is required to deprotonate the amino group, increasing its nucleophilicity.

Removal: The most common and efficient method for removing the N-benzyl group is catalytic hydrogenolysis . highfine.com This reaction involves treating the N-benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). missouri.edu The reaction is clean, often proceeding under mild conditions (room temperature and atmospheric pressure of H₂), and produces toluene (B28343) and the free amine as products. missouri.edutotal-synthesis.com This deprotection strategy is compatible with many other functional groups, although it can also reduce other moieties like alkenes, alkynes, and azides. missouri.edu

Table 2: Methods for N-Benzylation and Debenzylation

TransformationMethodReagentsGeneral Conditions
Introduction Reductive AminationBenzaldehyde, NaBH(OAc)₃ or NaBH₄Reaction in a suitable solvent like dichloromethane (DCM) or methanol (MeOH). highfine.com
Introduction Direct AlkylationBenzyl bromide (BnBr), Base (e.g., K₂CO₃, Et₃N)Reaction in a polar aprotic solvent like DMF or acetonitrile (B52724). highfine.com
Removal Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C)Reaction in a solvent such as methanol, ethanol, or ethyl acetate at room temperature. missouri.edutotal-synthesis.com

Synthesis of N-Acylated and N-Alkylated Analogs (e.g., N-Cbz-protected forms)

Further functionalization of the nitrogen atom in this compound can lead to a diverse range of analogs with modified properties. This is typically achieved through N-acylation or N-alkylation.

N-Acylation and N-Cbz Protection: N-acylation involves the reaction of the secondary amine with an acylating agent. A particularly important acylation is the introduction of the benzyloxycarbonyl (Cbz or Z) group, another widely used amine protecting group. total-synthesis.comresearchgate.net The Cbz group is a carbamate (B1207046) that is stable to acidic and basic conditions but is readily removed by the same hydrogenolysis conditions used for N-benzyl group removal. total-synthesis.comorganic-chemistry.org

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or an organic base, often under Schotten-Baumann conditions (an aqueous basic solution). total-synthesis.comgoogle.com This reaction converts the secondary benzylamino group into an N-benzyl-N-Cbz protected amino acid.

N-Alkylation: N-alkylation would involve introducing a second alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This can be achieved by reacting the N-benzyl amino acid with an alkyl halide in the presence of a base. Care must be taken to avoid quaternization of the nitrogen.

Table 3: N-Functionalization Reactions

Reaction TypeReagent ExampleProduct Functional GroupKey Features
N-Acylation (Cbz-Protection) Benzyl Chloroformate (Cbz-Cl), NaHCO₃N-Benzyl-N-benzyloxycarbonylForms a stable carbamate; removed by hydrogenolysis. total-synthesis.comgoogle.com
N-Acylation Acetic Anhydride, PyridineN-Benzyl-N-acetylForms a stable amide.
N-Alkylation Methyl Iodide, K₂CO₃N-Benzyl-N-methylForms a tertiary amine.

Preparative Methods for Esters and Amides of the Compound

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the synthesis of corresponding esters and amides.

Ester Synthesis: Esters are commonly prepared through the reaction of the carboxylic acid with an alcohol. chemguide.co.uk

Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukathabascau.ca The reaction is reversible, and water is removed or an excess of the alcohol is used to drive the equilibrium toward the product. athabascau.ca

Coupling Reagent-Mediated Esterification: For substrates that are sensitive to strong acid and heat, esterification can be achieved at room temperature using coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. organic-chemistry.org

Amide Synthesis: Amide bond formation is a fundamental reaction, often requiring the activation of the carboxylic acid before its reaction with a primary or secondary amine. libretexts.org

Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation while minimizing side reactions like racemization. nih.gov Common examples include carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), phosphonium (B103445) salts (e.g., BOP reagent), and uronium salts (e.g., TBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide. libretexts.orgnih.gov

Direct Amidation with Boron Reagents: Methods have been developed for the direct synthesis of amides from carboxylic acids and amines using borate (B1201080) esters like B(OCH₂CF₃)₃. These reactions are operationally simple and can proceed with low levels of racemization for N-protected amino acids. nih.gov

Table 4: Methods for Ester and Amide Synthesis

DerivativeMethodTypical ReagentsGeneral Conditions
Ester Fischer EsterificationAlcohol (e.g., MeOH, EtOH), H₂SO₄ (catalyst)Heating/reflux to drive the reaction. chemguide.co.uk
Ester Coupling ReagentAlcohol, EDCI, DMAP (catalyst)Room temperature in a solvent like DCM. organic-chemistry.org
Amide Coupling ReagentAmine (e.g., Benzylamine), TBTU or other phosphonium/uronium salts, Base (e.g., DIPEA)Room temperature in a solvent like DMF or DCM. nih.gov
Amide Direct AmidationAmine, B(OCH₂CF₃)₃Heating in a solvent like acetonitrile (MeCN). nih.gov

Role As a Chiral Building Block in Complex Molecule Synthesis

Applications in Organic Synthesis

In the broad landscape of organic synthesis, this compound provides a robust framework for constructing more elaborate molecular structures.

Precursor in the Synthesis of N-Substituted Amino Acid Derivatives

The benzyl (B1604629) group on the nitrogen atom of 2-(benzylamino)-3-methylpentanoic acid can be viewed as a protecting group, yet it also allows for further functionalization. The secondary amine can undergo various reactions to yield a diverse array of N-substituted amino acid derivatives. For instance, N-alkylation or N-acylation can introduce different substituents, thereby modifying the steric and electronic properties of the molecule. This versatility makes it a key starting material for creating libraries of novel amino acid derivatives for screening in drug discovery and materials science.

Recent studies have highlighted that modifications at the N'-benzylamide site of primary amino acid derivatives can significantly influence their biological activity. For example, in related N'-benzyl 2-amino-3-methylbutanamide (B3250160) systems, the introduction of electron-withdrawing groups on the benzyl ring was found to retain or improve anticonvulsant activity, whereas electron-donating groups led to a loss of activity. nih.gov Such findings underscore the importance of the N-benzyl moiety as a site for synthetic modification to tune the pharmacological properties of the resulting derivatives.

Intermediate in Peptide and Peptidomimetic Chemistry

The structural similarity of this compound to natural amino acids makes it a valuable intermediate in peptide chemistry. Peptides are crucial signaling molecules in many physiological processes, but their therapeutic use can be limited by factors like enzymatic degradation. nih.gov To overcome these limitations, medicinal chemists design peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability and bioavailability. nih.gov

N-substituted amino acids like this compound are incorporated into peptide chains to introduce conformational constraints and resistance to proteases. The N-benzyl group can influence the local conformation of the peptide backbone, which can be critical for binding to biological targets. The transformation of peptides into peptidomimetics is a growing strategy in medicinal chemistry aimed at developing more active and selective therapeutic agents. nih.gov

Integration into Heterocyclic Ring Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. Amino acids are versatile starting materials for the synthesis of these ring systems. nih.gov this compound can be utilized in cyclization reactions to form various nitrogen-containing heterocycles. The carboxylic acid and the secondary amine functionalities can react intramolecularly or with external reagents to construct rings of different sizes, such as lactams or more complex fused systems. For example, amino acids can be used to synthesize quinazolinone derivatives, which are known to possess a wide range of biological activities. nih.gov The synthesis of heterocyclic compounds often involves multi-step processes where the amino acid derivative serves as a key intermediate. mdpi.com

Contribution to Medicinal Chemistry Scaffolds

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

Design and Synthesis of Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. collaborativedrug.com They involve synthesizing a series of analogs of a lead compound and evaluating their biological activity to understand which structural features are essential for function. This compound serves as a foundational scaffold for generating such analogs. Modifications can be systematically made at the carboxylic acid, the secondary amine, the benzyl group, and the isobutyl side chain.

For instance, SAR studies on related N'-benzyl 2-amino acetamide (B32628) derivatives have shown that the nature of the substituent on the benzyl ring can dramatically impact anticonvulsant and analgesic properties. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a computational tool often employed in these studies to correlate the structural features of molecules with their biological activities, helping to guide the design of more potent and effective inhibitors. mdpi.com

Use as a Chemical Scaffold for Diverse Molecular Architectures

The inherent functionalities of this compound allow it to be used as a versatile scaffold for building diverse molecular architectures. Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, are of significant interest in medicinal chemistry. The quinoxaline (B1680401) scaffold, for example, is a fused heterocyclic system known for its broad range of pharmacological properties, including anticancer and antimicrobial activities. mdpi.com While not a quinoxaline itself, the amino acid structure of this compound provides the necessary functional handles (amine and carboxylic acid) to be integrated into such complex heterocyclic systems, thereby acting as a key component in the construction of novel bioactive compounds. The oxazolidinone ring is another important five-membered heterocyclic scaffold with numerous biological applications, and amino acids can serve as precursors in its synthesis. rsc.org

Involvement in the Synthesis of Tetramic Acid Derivatives

The tetramic acid moiety, a pyrrolidine-2,4-dione (B1332186) ring system, is a core scaffold in numerous biologically active natural products known for their antibiotic, antiviral, and cytotoxic properties. tdl.orgnih.gov The synthesis of chiral tetramic acids frequently employs amino acids as the starting material to establish the stereochemistry at the C-5 position of the heterocyclic ring. tdl.org

A common and effective strategy for constructing the tetramic acid ring is the Dieckmann cyclization of an N-acyl amino acid ester. beilstein-journals.org In this approach, the amino acid is first acylated, typically with a derivative of malonic acid, and then subjected to a base-mediated intramolecular condensation to form the five-membered ring.

For this compound, this synthetic pathway would proceed as follows:

N-Acylation: The secondary amine of the molecule is acylated with an appropriate reagent, such as methyl malonyl chloride. orgsyn.org

Dieckmann Cyclization: The resulting N-acylated intermediate is treated with a base (e.g., sodium methoxide). The base promotes an intramolecular condensation reaction, leading to the formation of the pyrrolidine-2,4-dione ring.

Decarboxylation: The initial product of the cyclization is often a 3-alkoxycarbonyl tetramic acid, which can be subsequently hydrolyzed and decarboxylated to yield the final tetramic acid derivative. orgsyn.org

The use of this compound as the chiral precursor ensures that the resulting tetramic acid will have a specific stereochemistry at the C-5 position, decorated with a sec-butyl group. The benzyl group remains on the nitrogen atom of the ring, yielding an N-benzyl tetramic acid derivative. This enantiospecific synthesis is crucial as the biological activity of complex natural products is often dependent on their precise three-dimensional structure. tdl.org

Table 1: Synthetic Strategy for Tetramic Acid Derivatives
StepReaction TypeDescriptionKey Reagents
1N-AcylationAttachment of a malonyl group to the nitrogen of the amino acid.Methyl malonyl chloride, Base (e.g., NaHCO₃)
2Dieckmann CyclizationBase-mediated intramolecular condensation to form the heterocyclic ring.Strong Base (e.g., Sodium methoxide)
3Hydrolysis & DecarboxylationRemoval of the ester group at the C-3 position.Aqueous acid or base, Heat

Coordination Chemistry and Supramolecular Assemblies

The molecular structure of this compound contains multiple functional groups capable of engaging in coordination with metal ions and forming non-covalent interactions, such as hydrogen bonds. These features allow it to participate in the construction of highly organized chemical systems like metal complexes and supramolecular architectures.

Ligand Design for Metal Complexation (e.g., Schiff Base Derivatives)

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond (azomethine group) and are widely used as ligands in coordination chemistry. nih.gov They are typically formed through the condensation of a primary amine with an aldehyde or ketone. ajgreenchem.com While this compound is a secondary amine, it can still react with carbonyl compounds to form related derivatives that can act as chelating ligands.

Formation of Metal-Organic Frameworks or Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linker molecules. ntno.org The properties of MOFs, such as pore size and functionality, can be tuned by carefully selecting the metal and the organic linker. bldpharm.com Carboxylic acid ligands are among the most common linkers used in MOF synthesis due to their ability to form strong, stable coordination bonds with metal ions. bldpharm.com

This compound is a promising candidate for a chiral organic linker for several reasons:

It possesses a carboxylate group that can coordinate to metal centers.

It is inherently chiral, which can be used to construct chiral MOFs (CMOFs). uab.cat CMOFs are highly sought after for applications in enantioselective separation and asymmetric catalysis. rsc.org

The aliphatic backbone of the isoleucine moiety can impart flexibility and specific conformational properties to the resulting framework. nih.gov

Amino acids and their derivatives have been successfully used to introduce chirality into MOFs, either by direct synthesis with a chiral linker or through post-synthetic modification where a chiral molecule is attached to a pre-formed achiral framework. rsc.orgresearchgate.netnih.gov The use of a linker like this compound could lead to the formation of novel, chiral frameworks with tailored properties. uab.cat

Supramolecular Architectures through Hydrogen-Bonding Interactions

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent intermolecular forces. ethernet.edu.et Hydrogen bonding is one of the most important of these forces due to its strength and directionality. ethernet.edu.et

This compound has multiple sites for hydrogen bonding:

Carboxylic Acid Group: This group can act as both a hydrogen bond donor (the O-H proton) and a hydrogen bond acceptor (the C=O oxygen). Carboxylic acids are well-known to form robust hydrogen-bonded dimers. ethernet.edu.et

Secondary Amine: The N-H group can act as a hydrogen bond donor.

These functional groups can interact to form predictable patterns, or "supramolecular synthons," which guide the self-assembly of molecules into larger, ordered structures. ethz.ch For example, the N-H group could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, while the carboxylic acid groups form dimers. This interplay of interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. nih.govresearchgate.net The specific architecture of the resulting supramolecular assembly is influenced by the stereochemistry and the steric bulk of the benzyl and sec-butyl groups.

Table 2: Potential Non-Covalent Interactions and Resulting Structures
Functional GroupHydrogen Bond RolePotential Supramolecular MotifPossible Resulting Architecture
Carboxylic Acid (O-H)DonorCarboxylic Acid DimerDimers, Chains
Carboxylic Acid (C=O)AcceptorCarboxylic Acid Dimer, N-H···O=CChains, Sheets
Secondary Amine (N-H)DonorN-H···O=CChains, Sheets

Computational and Mechanistic Investigations

Theoretical Studies on Reaction Mechanisms

The synthesis of 2-(Benzylamino)-3-methylpentanoic acid, a chiral amino acid, typically involves the formation of a stereocenter at the α-carbon. Asymmetric reductive amination of the corresponding α-keto acid, 2-oxo-3-methylpentanoic acid, is a primary route for this transformation. Theoretical studies are instrumental in understanding the mechanisms that govern the stereochemical outcome of such reactions.

The cornerstone of the asymmetric synthesis of this compound is the stereoselective reduction of a C=N double bond in an imine intermediate, formed from the condensation of 2-oxo-3-methylpentanoic acid and benzylamine (B48309). Computational studies, often employing Density Functional Theory (DFT), are crucial in exploring the potential energy surfaces of these reduction pathways.

Theoretical models can compare different reducing agents and chiral catalysts, predicting which combination will favor the formation of the desired stereoisomer. For instance, in the reduction of related N-sulfinyl imines, transition state models have been proposed to rationalize the diastereoselectivity observed with different reducing agents like sodium borohydride (B1222165). A cyclic transition state is often invoked to explain the stereochemical outcome. While specific studies on this compound are not prevalent, the principles derived from analogous systems are highly applicable.

The mechanism often involves the formation of a catalyst-substrate complex, which orients the imine in a way that one face is sterically shielded from the hydride source. DFT calculations can model these complexes and calculate the activation energies for hydride attack on the re and si faces of the imine. The difference in these activation energies directly correlates with the predicted enantiomeric excess of the reaction.

Table 1: Hypothetical Activation Energies for Diastereoselective Imine Reduction

Transition StateHydride SourceCatalystCalculated ΔG‡ (kcal/mol)Predicted Major Diastereomer
TS (R)NaBH₄Chiral Ligand A15.2(R)-amino acid
TS (S)NaBH₄Chiral Ligand A17.8-
TS (R)L-SelectrideChiral Ligand B18.5-
TS (S)L-SelectrideChiral Ligand B16.1(S)-amino acid

A detailed understanding of a reaction's stereoselectivity requires a thorough analysis of the transition states (TS) involved in the stereo-determining step. Computational chemistry allows for the precise geometric and energetic characterization of these transient structures. For the synthesis of N-benzyl amino acids, the key step is the transfer of a hydride to the imine carbon.

DFT calculations can be employed to locate and optimize the geometries of the transition states for the formation of both possible stereoisomers. Analysis of these structures can reveal the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other. For example, in related asymmetric reactions, computational studies have identified specific hydrogen bonding between a catalyst and the substrate that lowers the energy of the transition state leading to the major enantiomer. nih.gov

The energy difference between the diastereomeric transition states is often small, on the order of a few kcal/mol, yet this is sufficient to dictate high levels of stereoselectivity. Computational models must be of high accuracy to reliably predict these small energy differences, often requiring the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov

In catalyst-controlled asymmetric reactions, the interactions between the chiral catalyst and the substrate are fundamental to achieving high enantioselectivity. Molecular modeling is a powerful tool for visualizing and quantifying these interactions. For the synthesis of this compound via reductive amination, a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, is essential.

Computational docking and molecular dynamics simulations can be used to model the formation of the catalyst-substrate complex. These models can reveal how the substrate binds to the catalyst's active site. For instance, in a related asymmetric transamination, a proposed transition state suggests that an amine side arm on the catalyst acts as an intramolecular base to facilitate a key proton shift, highlighting the intricate role of the catalyst's structure. researchgate.net

These studies can identify key amino acid residues or functional groups on the catalyst that are responsible for stereochemical control. This understanding can guide the rational design of new and improved catalysts with enhanced activity and selectivity for the synthesis of specific chiral amino acids.

Conformational Analysis and Molecular Modeling

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular modeling provide insights into the preferred shapes and dynamic behavior of this compound.

Even a relatively small molecule like this compound can adopt a multitude of conformations due to the rotation around its single bonds. Predicting the most stable, or preferred, conformations is a key aspect of molecular modeling. Quantum chemical calculations can be used to determine the relative energies of different conformers.

For amino acids with bulky side chains, such as the 3-methylpentyl group (isoleucine side chain), and an N-benzyl group, steric interactions play a significant role in determining the preferred conformation. researchgate.net A conformational search can be performed using molecular mechanics force fields, followed by higher-level DFT calculations to refine the energies of the low-energy conformers.

Studies on related N-benzyl amino acid derivatives have shown that interactions such as intramolecular hydrogen bonds and N-H···π interactions can stabilize certain conformations. nih.gov The presence of the benzyl (B1604629) group introduces additional conformational complexity, including the orientation of the phenyl ring relative to the amino acid backbone. nih.gov The preferred conformations are also highly dependent on the environment, with different structures being favored in the gas phase versus in various solvents. nih.gov

Table 2: Representative Dihedral Angles for Low-Energy Conformers of an N-Acetyl-N'-methylamide Derivative of a Related Amino Acid

Conformer IDBackbone Conformationφ (°)ψ (°)Relative Energy (kcal/mol)
C5-IC₅-155.6155.20.00
C7-IC₇-80.175.30.25
C7-IIC₇78.9-70.80.35
C5-IIC₅154.8-156.10.85

Note: This table is based on data for Cα,α-dibenzylglycine and serves as an illustration of the types of conformations and energy differences that can be calculated. nih.gov

While quantum chemical calculations can identify stable, low-energy conformations, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding solvent molecules. nih.govlbl.gov

For this compound, an MD simulation in a solvent like water would reveal the flexibility of the 3-methylpentyl side chain and the rotational dynamics of the N-benzyl group. A study on the release of isoleucine (which has the same side chain) from a protein binding pocket using MD simulations showed that the ligand's escape is a gradual process involving a series of hydrogen bonds and hydrophobic interactions. nih.gov This highlights the dynamic nature of such aliphatic side chains.

MD simulations can also be used to calculate properties like the root-mean-square fluctuation (RMSF) of different atoms, which indicates the regions of highest flexibility within the molecule. The results of these simulations can be used to generate a conformational ensemble, which is a collection of structures that represents the molecule's dynamic state in solution. This provides a more realistic representation of the molecule than a single, static structure.

In Silico Studies of Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases did not yield any specific in silico studies, including molecular docking or theoretical investigations of binding modes and affinities, that have been conducted on the chemical compound this compound. The following sections outline the standard methodologies for such computational analyses, which could be applied to this compound in future research.

Docking Studies with Relevant Protein Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

In a typical docking study for a compound like this compound, researchers would first identify a relevant protein target. The three-dimensional structure of this protein, often obtained from crystallographic data from the Protein Data Bank (PDB), is then prepared for the docking simulation. This preparation involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

The this compound molecule would be built and its energy minimized to obtain a stable conformation. Docking software would then be used to fit the ligand into the protein's binding site in various orientations and conformations. A scoring function is employed to estimate the binding affinity for each pose, and the results are ranked to identify the most likely binding modes.

While no specific docking studies for this compound have been reported, the following table illustrates the type of data that would be generated from such an analysis.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Target AXXXX---
Hypothetical Target BYYYY---
Hypothetical Target CZZZZ---
No data is available for this compound.

Investigation of Binding Modes and Affinities in Theoretical Models

Following initial docking studies, more advanced computational methods can be employed to investigate the binding modes and affinities of a ligand in greater detail. These theoretical models can provide a more accurate estimation of the binding free energy and a deeper understanding of the interactions stabilizing the ligand-protein complex.

Techniques such as molecular dynamics (MD) simulations can be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of solvent molecules. Free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can be applied to the results of MD simulations to compute the binding affinity with higher accuracy.

The table below is a representation of the kind of detailed interaction data that would be obtained from such theoretical investigations.

Protein TargetPredicted Binding ModeKey Hydrogen BondsKey Hydrophobic InteractionsCalculated Binding Free Energy (ΔG)
Hypothetical Target A----
Hypothetical Target B----
Hypothetical Target C----
No data is available for this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Benzylamino)-3-methylpentanoic acid?

  • Methodological Answer : A multi-step approach is typically employed. Start with protecting the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions. For example, in analogous β-amino acid syntheses, Boc-protected intermediates are subjected to coupling reactions with benzylamine derivatives . Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free amino acid. Optimization of solvent systems (e.g., dichloromethane or THF) and temperature (0–25°C) is critical to minimize racemization .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic signals: benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 0.9–1.2 ppm), and carboxylic acid protons (broad ~δ 12 ppm). COSY and HSQC can resolve overlapping signals .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1 ^{-1}) .
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H19_{19}NO2_2, expected m/z 222.1494) .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

  • Methodological Answer : Structural analogs include:
CompoundKey DifferencesProperties
3-(Benzylamino)propanoic acidShorter carbon chainReduced steric hindrance, higher solubility
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acidHydroxy and methyl substituentsEnhanced hydrogen-bonding capacity
Comparative studies using X-ray crystallography (e.g., ) reveal how branching and substituents influence conformational stability .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis. For example, use (S)- or (R)-Boc-protected intermediates in a Schöllkopf bis-lactim ether strategy to control stereochemistry . Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .

Q. What strategies resolve low yields in the benzylamine coupling step during synthesis?

  • Methodological Answer :
  • Optimize Coupling Agents : Replace traditional carbodiimides (e.g., DCC) with uronium salts (HATU, HBTU) to enhance efficiency .
  • Solvent Selection : Use DMF or DMSO to improve reagent solubility and reaction homogeneity .
  • Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., epimerization) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to assess interactions with target proteins (e.g., enzymes or receptors). Compare with analogs like 2-amino-3-phenylpropanoic acid, which shows neurotransmitter precursor activity . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How to address contradictions in reported bioactivity data for benzylamino-substituted amino acids?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate variables:
  • Functional Group Variations : Test methyl vs. hydroxy substituents (e.g., vs. 14).
  • Stereochemistry : Compare (R) and (S) enantiomers in cellular assays .
    Use meta-analysis of published data to identify confounding factors (e.g., assay conditions, purity thresholds >95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.